N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that features both benzothiazole and benzoxazine moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves multi-step organic reactions:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzoxazine Moiety: The benzoxazine ring is often formed by the reaction of an o-aminophenol with formaldehyde and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and benzoxazine intermediates through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole or benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties. They may act as enzyme inhibitors or receptor modulators, providing new avenues for treating diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazine and its various substituted forms.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is unique due to the combination of benzothiazole and benzoxazine rings in a single molecule
Properties
Molecular Formula |
C17H13N3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H13N3O3S/c21-15(19-17-18-11-5-1-4-8-14(11)24-17)9-20-10-16(22)23-13-7-3-2-6-12(13)20/h1-8H,9-10H2,(H,18,19,21) |
InChI Key |
DRWIVWAHWRIDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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